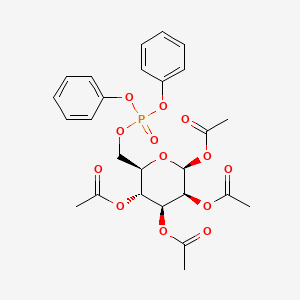

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is a synthetic oligosaccharide derivative. It is characterized by the presence of acetyl groups at positions 1, 2, 3, and 4, and a diphenylphosphoryl group at position 6 of the mannopyranose ring. This compound is often used in carbohydrate chemistry and has applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves several steps:

Acetylation: The mannopyranose is acetylated at positions 1, 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine.

Phosphorylation: The acetylated mannopyranose is then reacted with diphenylphosphoryl chloride in the presence of a base like triethylamine to introduce the diphenylphosphoryl group at position 6.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the phosphoryl group.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Carbohydrate Chemistry

- Glycosylation Reactions: The compound serves as a glycosyl donor in glycosylation reactions to synthesize various oligosaccharides and glycoconjugates. Its acetyl groups can be easily removed or modified to facilitate further reactions.

- Synthesis of Glycosidic Bonds: The presence of the diphenylphosphoryl group enhances the reactivity of the anomeric carbon, making it an effective precursor for constructing glycosidic linkages .

Biochemical Studies

- Enzyme Substrates: Due to its structural similarity to natural carbohydrates, this compound can be utilized as a substrate for glycosidases and other carbohydrate-active enzymes. This application aids in studying enzyme mechanisms and specificity.

- Inhibitors of Glycosidases: The phosphoryl group may also impart inhibitory properties against certain glycosidases, making it useful in biochemical assays to explore enzyme inhibition mechanisms .

Pharmaceutical Applications

- Drug Development: The compound's ability to mimic natural sugars can be leveraged in drug design, especially in developing therapeutics that target carbohydrate-binding proteins (lectins) or pathways involving glycoproteins.

- Antiviral Activity: Some studies suggest that derivatives of phosphorylated carbohydrates exhibit antiviral properties, making this compound a candidate for further investigation in antiviral drug development .

Case Studies

- Glycoside Synthesis : A study demonstrated the successful use of this compound as a glycosyl donor to synthesize complex oligosaccharides. The reaction conditions were optimized for yield and selectivity .

- Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit specific glycosidases effectively. This finding opens avenues for developing selective enzyme inhibitors based on carbohydrate structures .

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The acetyl and diphenylphosphoryl groups can participate in various biochemical pathways, influencing enzyme activity and protein binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Similar in structure but with a different sugar moiety.

1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-beta-D-mannopyranose: Contains a trifluoromethanesulfonyl group instead of a diphenylphosphoryl group.

2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Lacks the diphenylphosphoryl group.

Uniqueness

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is unique due to the presence of both acetyl and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Actividad Biológica

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose (CAS RN: 108321-48-8) is a phosphorylated sugar derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple acetyl groups and a diphenylphosphoryl moiety. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula of this compound is C26H29O13P. The presence of the phosphoryl group is significant as it can influence the compound's interactions with biological macromolecules, potentially affecting its biological activity.

Biological Activity Overview

Research indicates that phosphorylated sugars can exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that sugar phosphates can inhibit the growth of certain bacterial strains.

- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.

- Cellular Uptake : The structural features of phosphorylated sugars can facilitate their uptake into cells, where they may exert biochemical effects.

Antimicrobial Properties

A study focused on the antimicrobial properties of sugar phosphates revealed that derivatives like this compound showed activity against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Interaction

Research has demonstrated that this compound can serve as a substrate or inhibitor for glycosyltransferases. For instance, in vitro assays indicated that this compound inhibited the activity of certain glycosidases involved in carbohydrate metabolism .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria growth | |

| Enzyme Inhibition | Inhibition of glycosyltransferases | |

| Cellular Uptake | Enhanced uptake in mammalian cells |

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes and cellular receptors. The phosphoryl group may mimic natural substrates in enzymatic reactions or alter the conformation of target proteins, leading to inhibition or activation of biochemical pathways.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZZNFIJWMQZMQ-PUHDZGQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29O13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.